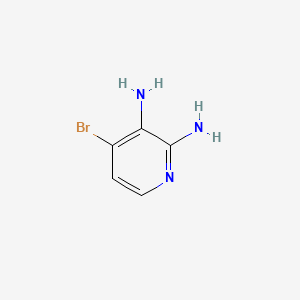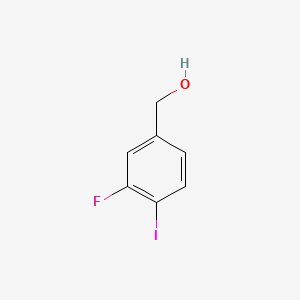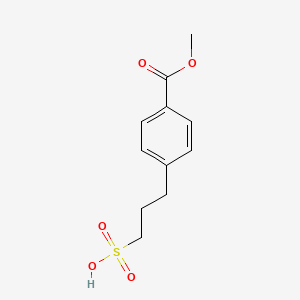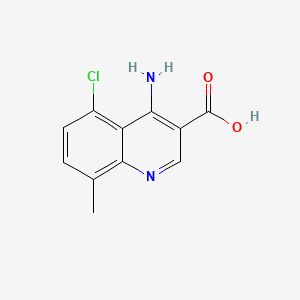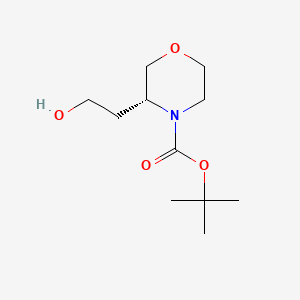
(R)-N-Boc-3-(2-hydroxyethyl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-N-Boc-3-(2-hydroxyethyl)morpholine is a chiral morpholine derivative that features a tert-butoxycarbonyl (Boc) protecting group and a hydroxyethyl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-Boc-3-(2-hydroxyethyl)morpholine typically involves the following steps:
Starting Material: The synthesis begins with commercially available ®-3-(2-hydroxyethyl)morpholine.
Protection of the Hydroxy Group: The hydroxy group is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting the starting material with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or sodium bicarbonate (NaHCO3).
Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature. The reaction mixture is stirred for several hours until the completion of the reaction is confirmed by thin-layer chromatography (TLC).
Purification: The product is purified by column chromatography or recrystallization to obtain pure ®-N-Boc-3-(2-hydroxyethyl)morpholine.
Industrial Production Methods
In an industrial setting, the production of ®-N-Boc-3-(2-hydroxyethyl)morpholine follows similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may involve more rigorous purification techniques such as high-performance liquid chromatography (HPLC) to ensure the high purity of the final product.
化学反应分析
Types of Reactions
®-N-Boc-3-(2-hydroxyethyl)morpholine undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The carbonyl group formed from oxidation can be reduced back to the hydroxyethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups such as halides or amines.
Deprotection: The Boc protecting group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA) to yield the free amine.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane, dichloromethane (DCM), room temperature.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), ethanol or tetrahydrofuran (THF), room temperature.
Substitution: Alkyl halides, amines, polar aprotic solvents like dimethylformamide (DMF), elevated temperatures.
Deprotection: Trifluoroacetic acid (TFA), dichloromethane (DCM), room temperature.
Major Products Formed
Oxidation: Formation of ®-N-Boc-3-(2-oxoethyl)morpholine.
Reduction: Regeneration of ®-N-Boc-3-(2-hydroxyethyl)morpholine.
Substitution: Formation of various substituted morpholine derivatives.
Deprotection: Formation of ®-3-(2-hydroxyethyl)morpholine.
科学研究应用
®-N-Boc-3-(2-hydroxyethyl)morpholine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals. Its chiral nature makes it valuable in asymmetric synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of drugs and bioactive molecules. Its derivatives have potential therapeutic applications.
Industry: The compound is used in the production of fine chemicals and as a precursor in the manufacture of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of ®-N-Boc-3-(2-hydroxyethyl)morpholine depends on its specific application. In general, the compound can act as a nucleophile or electrophile in chemical reactions, facilitating the formation of new chemical bonds. Its hydroxyethyl group can participate in hydrogen bonding and other interactions, influencing the reactivity and selectivity of the compound in various reactions.
相似化合物的比较
Similar Compounds
- (S)-N-Boc-3-(2-hydroxyethyl)morpholine
- ®-N-Boc-3-(2-aminoethyl)morpholine
- ®-N-Boc-3-(2-methoxyethyl)morpholine
Uniqueness
®-N-Boc-3-(2-hydroxyethyl)morpholine is unique due to its specific chiral configuration and the presence of both a Boc protecting group and a hydroxyethyl substituent. This combination of features makes it a versatile intermediate in organic synthesis and pharmaceutical research. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its importance compared to similar compounds.
属性
IUPAC Name |
tert-butyl (3R)-3-(2-hydroxyethyl)morpholine-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-5-7-15-8-9(12)4-6-13/h9,13H,4-8H2,1-3H3/t9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISQYKHGGGYDEKA-SECBINFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC1CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCOC[C@H]1CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1257855-07-4 |
Source


|
| Record name | 4-Morpholinecarboxylic acid, 3-(2-hydroxyethyl)-, 1,1-dimethylethyl ester, (3R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1257855-07-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
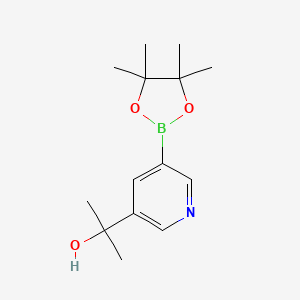
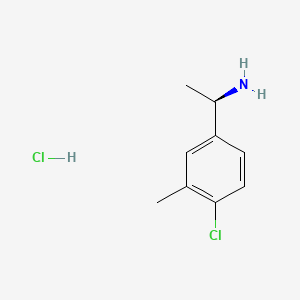
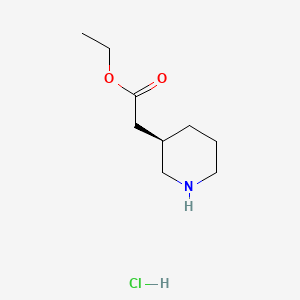
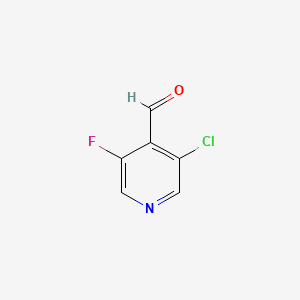
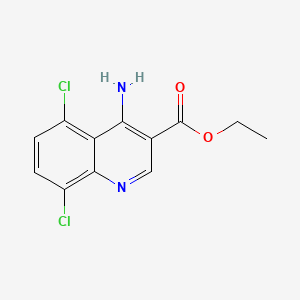
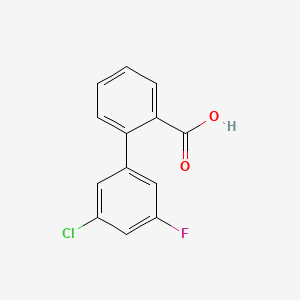
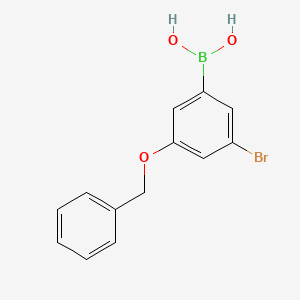
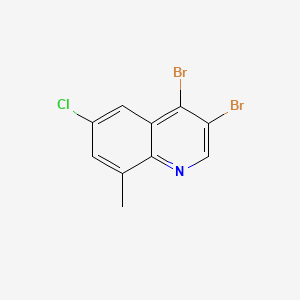
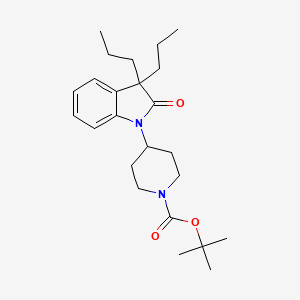
![N-[(1R,2R)-2-aminocyclohexyl]-3,5-bis(trifluoromethyl)benzenesulfonamide](/img/structure/B578029.png)
